An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS No. 5301-02-0). This molecule is a key heterocyclic building block, integrating the pharmacologically significant isoxazole core with a reactive chloromethyl group, making it a valuable intermediate in medicinal chemistry and materials science. This document explores its physicochemical characteristics, details plausible synthetic routes, discusses its chemical reactivity with a focus on nucleophilic substitution, and examines its potential in the development of novel therapeutic agents. All technical discussions are grounded in established chemical principles and supported by references to relevant scientific literature.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents and biologically active compounds. The isoxazole core is associated with a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The electronic nature of the isoxazole ring, coupled with its ability to participate in various non-covalent interactions, makes it an attractive component in the design of targeted therapeutics.
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is a bifunctional molecule of significant interest. The 3-(4-chlorophenyl) substituent is a common feature in many bioactive molecules, while the 5-(chloromethyl) group provides a reactive handle for further chemical elaboration. This unique combination allows for the facile introduction of this isoxazole derivative into larger, more complex molecular architectures, thereby enabling the exploration of new chemical space in drug discovery and materials science.
Physicochemical Properties
While extensive experimental data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not widely available in the public domain, some key physical and chemical properties have been reported or predicted.
| Property | Value | Source |
| CAS Number | 5301-02-0 | |
| Molecular Formula | C₁₀H₇Cl₂NO | |
| Molecular Weight | 228.08 g/mol | |
| Melting Point | 103-105 °C | |
| Boiling Point | 365.1 ± 32.0 °C (Predicted) | |
| Density | 1.338 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Expected to be a solid at room temperature. | Inferred from melting point |
Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole
A definitive, step-by-step experimental protocol for the synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not readily found in peer-reviewed literature. However, based on established methodologies for the synthesis of substituted isoxazoles, a plausible and logical synthetic pathway can be proposed. The most common and versatile methods for constructing the 3,5-disubstituted isoxazole core involve the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-diketone or its equivalent with hydroxylamine.
A highly probable synthetic route would involve the reaction of a chalcone precursor with hydroxylamine hydrochloride, followed by chlorination of the resulting hydroxymethylisoxazole.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-chlorophenyl)-4-hydroxybut-2-yn-1-one (Chalcone intermediate)
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To a stirred solution of 4-chloroacetophenone in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of propargyl aldehyde.
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Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with water, and dry to yield the chalcone intermediate.
Step 2: Synthesis of (3-(4-chlorophenyl)isoxazol-5-yl)methanol
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Dissolve the chalcone intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.
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Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the hydroxymethylisoxazole.
Step 3: Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole
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Suspend the dried (3-(4-chlorophenyl)isoxazol-5-yl)methanol in an inert solvent like dichloromethane or toluene.
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Add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. A catalytic amount of pyridine or DMF can be added to facilitate the reaction.
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Allow the reaction to warm to room temperature and stir until completion.
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Carefully quench the reaction by pouring it into ice water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This C-Cl bond is activated by the adjacent electron-withdrawing isoxazole ring, making it highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.
Nucleophilic Substitution Reactions
The chloromethyl group serves as an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles. This versatility is a cornerstone of its utility as a synthetic intermediate.
Caption: General scheme for nucleophilic substitution on the chloromethyl group.
Examples of Nucleophilic Displacement:
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With Amines: Reaction with primary or secondary amines yields the corresponding aminomethylisoxazoles, which are valuable scaffolds in medicinal chemistry.
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With Alcohols/Phenols: Alkoxides or phenoxides react to form ether linkages.
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With Thiols: Thiolates readily displace the chloride to form thioethers.
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With Azides: Sodium azide can be used to introduce an azidomethyl group, which can be further transformed into an amine via reduction or participate in "click" chemistry reactions.
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With Cyanide: Cyanide ions can be used to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
The choice of solvent and base is critical in these reactions to ensure optimal yields and minimize side reactions. Aprotic polar solvents like DMF or acetonitrile are often employed to facilitate the Sₙ2 reaction.
Spectral Characterization (Predicted)
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¹H NMR:
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Aromatic Protons (4-chlorophenyl group): Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a para-substituted benzene ring.
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Isoxazole Proton (C4-H): A singlet around δ 6.5-7.0 ppm.
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Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around δ 4.5-5.0 ppm.
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¹³C NMR:
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Isoxazole Carbons (C3, C4, C5): Resonances expected in the regions of δ 160-170 ppm (C3 and C5) and δ 100-110 ppm (C4).
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Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom appearing at a distinct chemical shift.
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Chloromethyl Carbon (-CH₂Cl): A signal in the range of δ 40-50 ppm.
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Infrared (IR) Spectroscopy:
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C=N stretch (isoxazole): A characteristic absorption band around 1600-1650 cm⁻¹.
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C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
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Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope. The presence of two chlorine atoms will result in a more complex isotopic pattern.
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Potential Applications in Drug Discovery and Materials Science
The structural features of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole make it a highly attractive building block for the synthesis of novel compounds with potential biological activity. The broader class of isoxazole derivatives has demonstrated a wide range of therapeutic applications.[1]
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Anticancer Agents: Many isoxazole-containing compounds have been investigated for their anticancer properties. The ability to append various functional groups to the chloromethyl position allows for the synthesis of libraries of compounds for screening against different cancer cell lines.
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Antimicrobial Agents: The isoxazole scaffold is present in several antimicrobial drugs. New derivatives of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole could be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
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Anti-inflammatory Drugs: Some isoxazoles are known to exhibit anti-inflammatory activity. The 4-chlorophenyl moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
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Materials Science: The reactive nature of the chloromethyl group allows for the incorporation of this isoxazole unit into polymers or onto surfaces, potentially imparting unique photophysical or electronic properties.
Safety and Handling
Specific safety data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not available. However, based on its chemical structure, it should be handled with care in a well-ventilated fume hood.
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Toxicity: The compound is a chlorinated organic molecule and should be considered potentially toxic. Avoid inhalation, ingestion, and skin contact.
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Reactivity: As a reactive alkylating agent, it can react with biological nucleophiles and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is a versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its straightforward, albeit not experimentally detailed, synthesis and the high reactivity of its chloromethyl group provide a convenient entry point for the creation of a diverse range of more complex molecules. While a comprehensive experimental characterization of this specific compound is lacking in the current literature, its chemical properties can be reliably inferred from related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new bioactive agents.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
